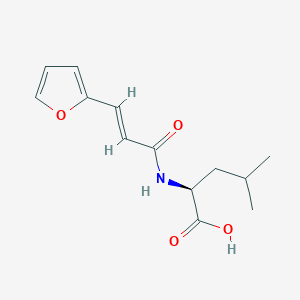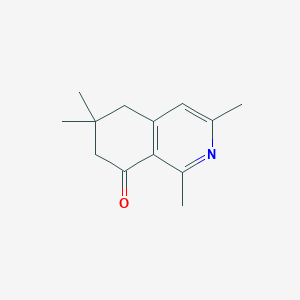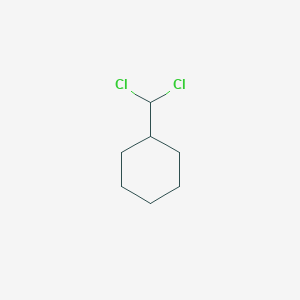
(Dichloromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Dichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.
Cyclohexane: The parent compound without the dichloromethyl substitution.
Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.
Propriétés
Numéro CAS |
24099-71-6 |
|---|---|
Formule moléculaire |
C7H12Cl2 |
Poids moléculaire |
167.07 g/mol |
Nom IUPAC |
dichloromethylcyclohexane |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clé InChI |
WUIZXVIJYDEKPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


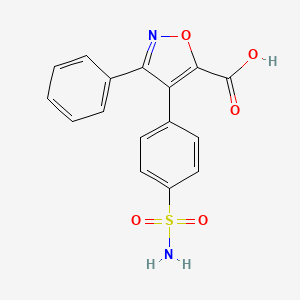
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

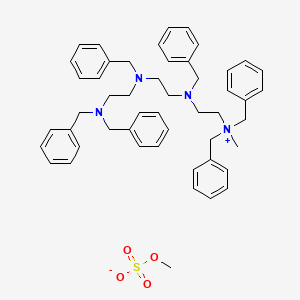
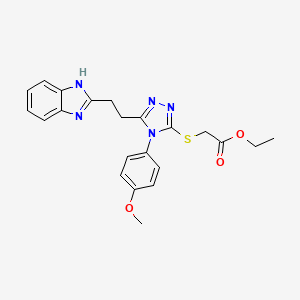
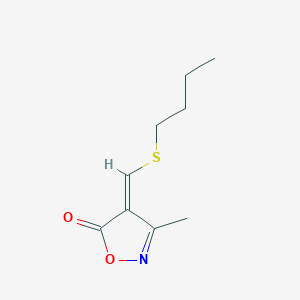
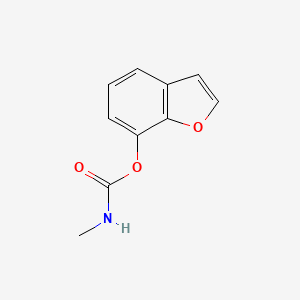
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
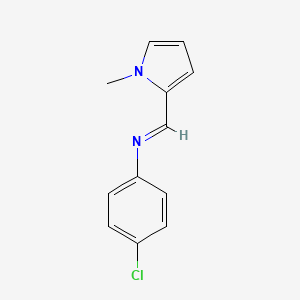
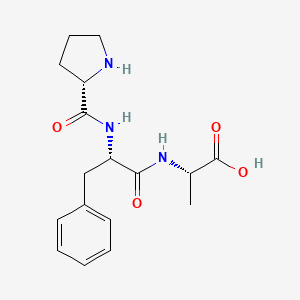
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
